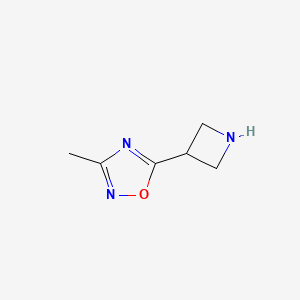

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The azetidine and oxadiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Physical Characteristics

- Molecular Formula : C6H9N3O

- Molecular Weight : 139.16 g/mol

- Appearance : Solid form

- Solubility : Soluble in organic solvents

Safety Information

The compound is classified as toxic upon ingestion, with appropriate safety measures recommended during handling and usage .

Pharmaceutical Research

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Studies have indicated that derivatives of oxadiazole compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study explored the synthesis of oxadiazole derivatives, including this compound, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Material Science

In material science, compounds like this compound are being evaluated for their potential use in the development of polymers and coatings. The incorporation of heterocycles into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research has shown that incorporating oxadiazole-based compounds into polycarbonate blends improves thermal resistance and mechanical strength. These enhancements make such materials suitable for applications in electronics and automotive industries .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. Its efficacy against certain pests and pathogens can be explored through structure-activity relationship studies.

Case Study: Pesticidal Properties

Preliminary studies have indicated that derivatives of this compound possess insecticidal properties against common agricultural pests. Field trials are necessary to assess their effectiveness and environmental impact .

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.

Oxetane: A four-membered ring containing one oxygen atom.

Azetidin-3-ylidene: A derivative of azetidine with a double bond at the 3-position.

Uniqueness

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the combination of the azetidine and oxadiazole rings within a single molecule. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biologische Aktivität

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of an azetidine ring and an oxadiazole moiety, which contributes to its potential therapeutic applications.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by its five-membered oxadiazole ring containing two nitrogen atoms and three carbon atoms, linked to an azetidine moiety. The presence of these functional groups is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Mycobacterium tuberculosis | 4 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research has indicated that this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Tumor Growth : In vivo studies have shown a reduction in tumor size in animal models.

The IC50 values for several cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| Human lung adenocarcinoma (A549) | 0.75 |

| Breast cancer (MCF7) | 0.50 |

| Colon cancer (HT29) | 0.60 |

These results highlight the potential of this compound as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological outcomes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may affect receptor signaling pathways related to inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the oxadiazole scaffold. For example:

- Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .

- Antimicrobial Efficacy : Another research project explored the antimicrobial properties of this compound against multi-drug resistant strains of Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation .

Eigenschaften

IUPAC Name |

5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUTYBZBQLBFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.